molecular formula C12H7ClF3N B8648761 4-Chloro-2-trifluoromethyl-8-vinyl-quinoline

4-Chloro-2-trifluoromethyl-8-vinyl-quinoline

Cat. No. B8648761
M. Wt: 257.64 g/mol
InChI Key: NUGBPIKQLKJUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781586B2

Procedure details

A suspension of 2.00 g (6.25 mmol) 8-bromo-4-chloro-2-trifluoromethylquinoline (commercially available from Maybridge, Cornwall, UK), 258 mg (0.31 mmol) PdCl2dppf CH2Cl2, 1.29 g (9.37 mmol) potassium vinyl tetrafluoroborate and 0.88 ml (6.28 mmol) triethylamine in 40 ml ethanol was heated at reflux for 3 h. The resulting yellow suspension was filtered and the filtrate evaporated to dryness. The residue was suspended in ethyl acetate, filtered and the filtrate extracted with water. The organic layer was evaporated to dryness and the isolated crude product purified by silica gel chromatography (hexane) to yield 1.17 g (72%) of the title compound as white crystals. MS: 257.1 (M+). 1H-NMR (300 MHz, CDCl3): 5.58 (dd, J=11.1, 1.1 Hz, 1H); 6.07 (dd, J=17.8, 1.1 Hz, 1H); 7.75 (t, J=7.7 Hz, 1H); 7.81 (s, 1H); 7.99 (dd, J=17.8, 1.1 Hz, 1H); 8.09 (d, J=7.2 Hz, 1H); 8.23 (d, J=8.4 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf CH2Cl2
Quantity
258 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl tetrafluoroborate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:8]=[C:7]2[Cl:16].[CH2:17](N(CC)CC)[CH3:18]>C(O)C>[Cl:16][C:7]1[C:6]2[C:11](=[C:2]([CH:17]=[CH2:18])[CH:3]=[CH:4][CH:5]=2)[N:10]=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC=C2C(=CC(=NC12)C(F)(F)F)Cl
Name
PdCl2dppf CH2Cl2
Quantity
258 mg
Type
reactant
Smiles
Name
potassium vinyl tetrafluoroborate
Quantity
1.29 g
Type
reactant
Smiles
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting yellow suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with water
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the isolated crude product
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=C(C=CC=C12)C=C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.